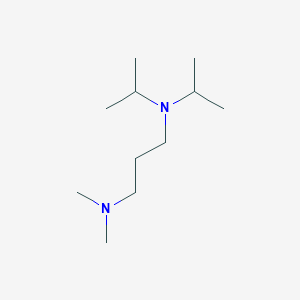
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine: is a chemical compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of dimethyl and di(propan-2-yl) substituents on the propane-1,3-diamine backbone. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with isopropyl halides in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of propane-1,3-diamine attack the carbon atoms of the isopropyl halides, resulting in the formation of the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of propane-1,3-diamine and isopropyl halides into the reactor, along with a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to the desired temperature, and the product is collected and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -20°C to 25°C.
Substitution: Alkyl halides, acyl halides; temperatures ranging from 25°C to 100°C.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with protein receptors, modulating their function and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine can be compared with other similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: Lacks the di(propan-2-yl) substituents, resulting in different chemical properties and reactivity.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Contains additional methyl groups, leading to increased steric hindrance and altered reactivity.
N,N-Diethyl-1,3-propanediamine: Contains ethyl groups instead of isopropyl groups, affecting its solubility and chemical behavior.
The uniqueness of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
116714-56-8 |
|---|---|
Molecular Formula |
C11H26N2 |
Molecular Weight |
186.34 g/mol |
IUPAC Name |
N,N-dimethyl-N',N'-di(propan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-8-12(5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
SCMZVGQAHFVIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCN(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


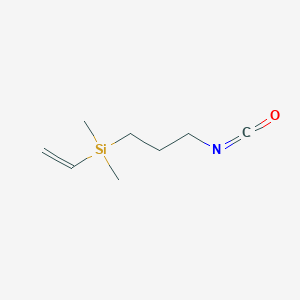
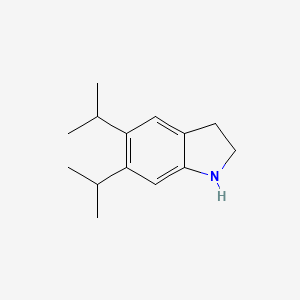
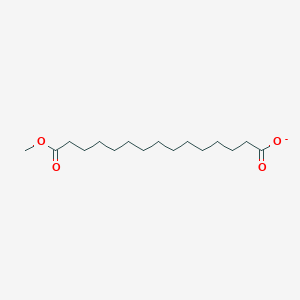
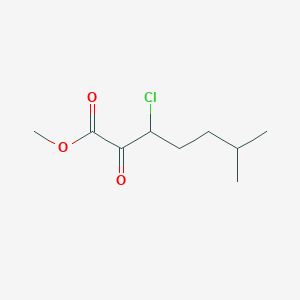
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
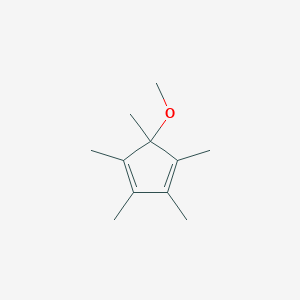
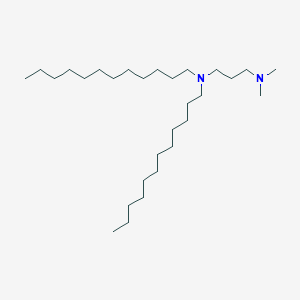
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
methanone](/img/structure/B14291421.png)

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)
![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
